
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the thiazole class of compounds and has been shown to have potent anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have potent anti-cancer properties in various in vitro and in vivo models. This compound has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Wirkmechanismus
The mechanism of action of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide involves the inhibition of a protein called MTH1. MTH1 is an enzyme that is involved in the detoxification of oxidized nucleotides. This compound binds to MTH1 and prevents it from performing its detoxification function. This leads to an accumulation of oxidized nucleotides in cancer cells, which ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and increase the levels of oxidized nucleotides in cancer cells. This compound has also been shown to have minimal toxicity in normal cells, which is a desirable characteristic for a potential cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which provides a wealth of information for researchers. However, there are also some limitations to using this compound in lab experiments. It has been found to have limited solubility in aqueous solutions, which can make it difficult to work with. Additionally, its potency can vary depending on the cancer cell line being studied.
Zukünftige Richtungen
There are several future directions for the study of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide. One potential application is in combination therapy with other cancer treatments. This compound has been shown to have synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy. Another future direction is in the development of more potent analogs of this compound. Researchers are currently working on developing analogs that have improved solubility and potency. Finally, there is a need for further research on the mechanism of action of this compound. While it is known that this compound inhibits MTH1, the downstream effects of this inhibition are not fully understood. Further research in this area could lead to a better understanding of the anti-cancer properties of this compound.
In conclusion, this compound is a promising small molecule inhibitor that has potent anti-cancer properties. It has been extensively studied for its potential therapeutic applications and has several advantages for lab experiments. While there are some limitations to using this compound, there are also several future directions for its study. Further research on this compound could lead to the development of new and more effective cancer treatments.
Synthesemethoden
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the use of several reagents, including cyclohexylamine, thioacetic acid, and methylsulfonyl chloride. The final product is a white crystalline solid that is soluble in DMSO and other organic solvents.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-8-11(20(13,17)18)19-12(14-8)15-10(16)7-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H2,13,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHCRWDBCIXMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2CCCCC2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

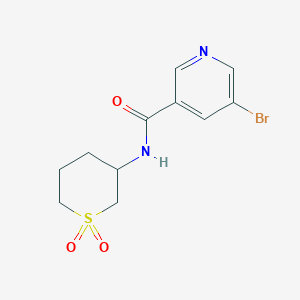
![4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)
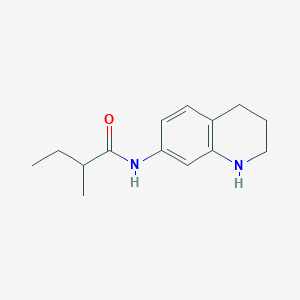
![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)

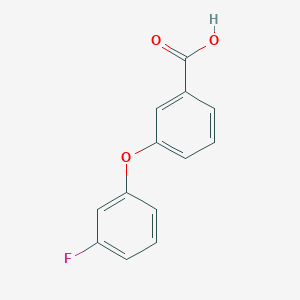
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)
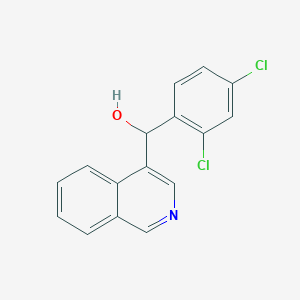
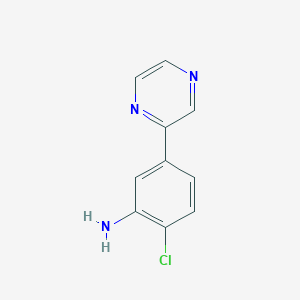



![N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)